

Spectroscopic Analysis of Kynapcin-13 for Structural Elucidation: An Application Note

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Compound of Interest

Compound Name: Kynapcin-13

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Abstract

This application note provides a comprehensive overview of the spectroscopic methods employed for the structural elucidation of **Kynapcin-13**, a novel (hypothetical) natural product with potential therapeutic applications. Detailed protocols for a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , COSY, HSQC, HMBC), Mass Spectrometry (MS), UV-Vis, and Infrared (IR) spectroscopy, are presented. The integration of data from these techniques allows for the unambiguous determination of the chemical structure of **Kynapcin-13**. All experimental data is summarized in clear, tabular formats, and key experimental workflows are visualized using diagrams.

Introduction

The discovery and characterization of novel bioactive natural products is a cornerstone of drug development. **Kynapcin-13**, a recently isolated compound, has demonstrated significant biological activity in preliminary screenings. To advance the development of **Kynapcin-13** as a potential therapeutic agent, a thorough understanding of its chemical structure is imperative. This document outlines the spectroscopic analysis workflow used to elucidate the complete structure of **Kynapcin-13**, providing researchers with the necessary protocols to conduct similar analyses.

Proposed Structure of Kynapcin-13

Based on the comprehensive analysis of the spectroscopic data presented below, the following structure is proposed for **Kynapcin-13**:

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Systematic Name: 4-hydroxy-7-methoxy-2-methyl-2,5-dihydro-1H-benzo[b]azepine-3-carbaldehyde

Data Presentation

Table 1: ^1H NMR Spectroscopic Data for Kynapcin-13 (500 MHz, CDCl_3)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
H-1	3.45	t	7.5	2H
H-2	4.10	q	7.0	1H
H-3'	9.70	s	-	1H
H-6	7.10	d	8.5	1H
H-8	6.90	dd	8.5, 2.5	1H
H-9	6.85	d	2.5	1H
2-CH ₃	1.25	d	7.0	3H
7-OCH ₃	3.85	s	-	3H
4-OH	5.50	br s	-	1H

Table 2: ¹³C NMR Spectroscopic Data for Kynapcin-13 (125 MHz, CDCl₃)

Position	Chemical Shift (δ) ppm	DEPT-135
C-1	45.2	CH ₂
C-2	58.9	CH
C-3	145.8	C
C-3'	192.3	CH
C-4	165.1	C
C-5	115.6	C
C-6	128.4	CH
C-7	160.2	C
C-8	112.1	CH
C-9	118.7	CH
2-CH ₃	18.5	CH ₃
7-OCH ₃	55.6	CH ₃

Table 3: Mass Spectrometry and UV-Vis Data for Kynapcin-13

Technique	Parameter	Value
High-Resolution Mass Spectrometry (HRMS)		
Ionization Mode	ESI+	
Calculated Mass [M+H] ⁺	234.1125	
Measured Mass [M+H] ⁺	234.1128	
Molecular Formula	C ₁₃ H ₁₅ NO ₃	
UV-Vis Spectroscopy		
Solvent	Methanol	
λ _{max} (nm)	230, 275, 310	
Infrared (IR) Spectroscopy		
Sample Preparation	KBr Pellet	
Key Absorptions (cm ⁻¹)	3400 (O-H), 2950 (C-H), 1680 (C=O), 1610 (C=C), 1250 (C-O)	

Experimental Protocols

Sample Preparation

A 10 mg sample of purified **Kynapcin-13** was dissolved in 0.75 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) for NMR analysis. For HRMS, a 1 mg/mL solution in methanol was prepared. For UV-Vis spectroscopy, a 0.1 mg/mL solution in methanol was used. For IR spectroscopy, 1 mg of **Kynapcin-13** was mixed with 100 mg of dry KBr and pressed into a pellet.

NMR Spectroscopy

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

- ¹H NMR: A standard single-pulse experiment was performed.

- ^{13}C NMR and DEPT-135: A proton-decoupled ^{13}C NMR experiment was run to obtain the carbon spectrum.[1][2][3] A DEPT-135 experiment was used to differentiate between CH, CH_2 , and CH_3 signals.[4]
- COSY (Correlation Spectroscopy): This experiment was used to identify proton-proton couplings.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment was performed to identify direct one-bond proton-carbon correlations.[5]
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment was optimized for long-range (2-3 bond) proton-carbon correlations.

Mass Spectrometry

High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

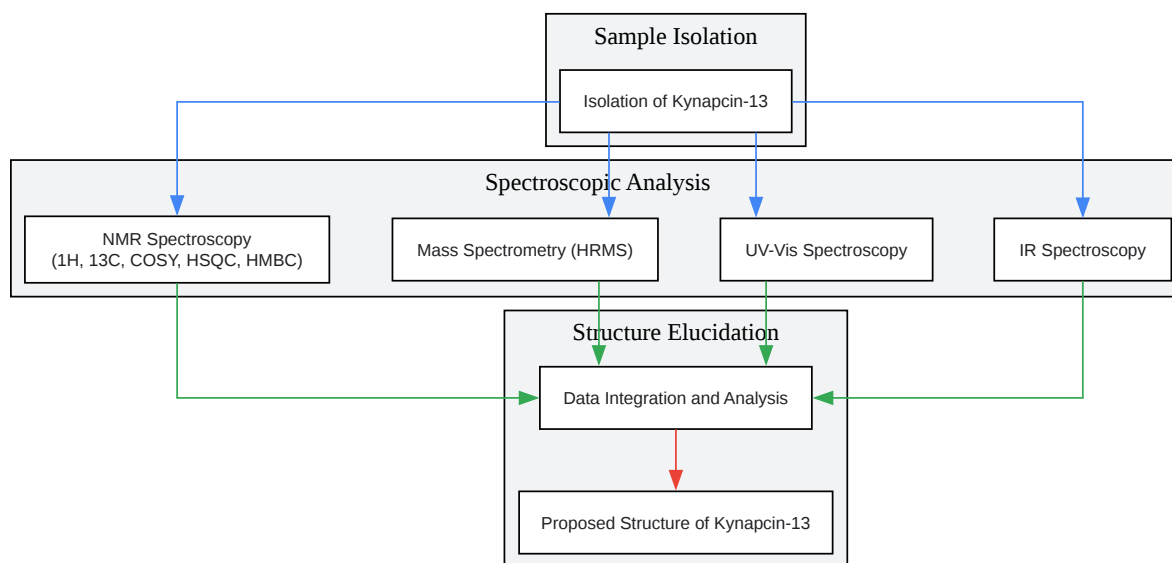
UV-Vis Spectroscopy

The UV-Vis absorption spectrum was recorded on a double-beam spectrophotometer from 200 to 800 nm, using methanol as a blank.[6][7][8]

Infrared (IR) Spectroscopy

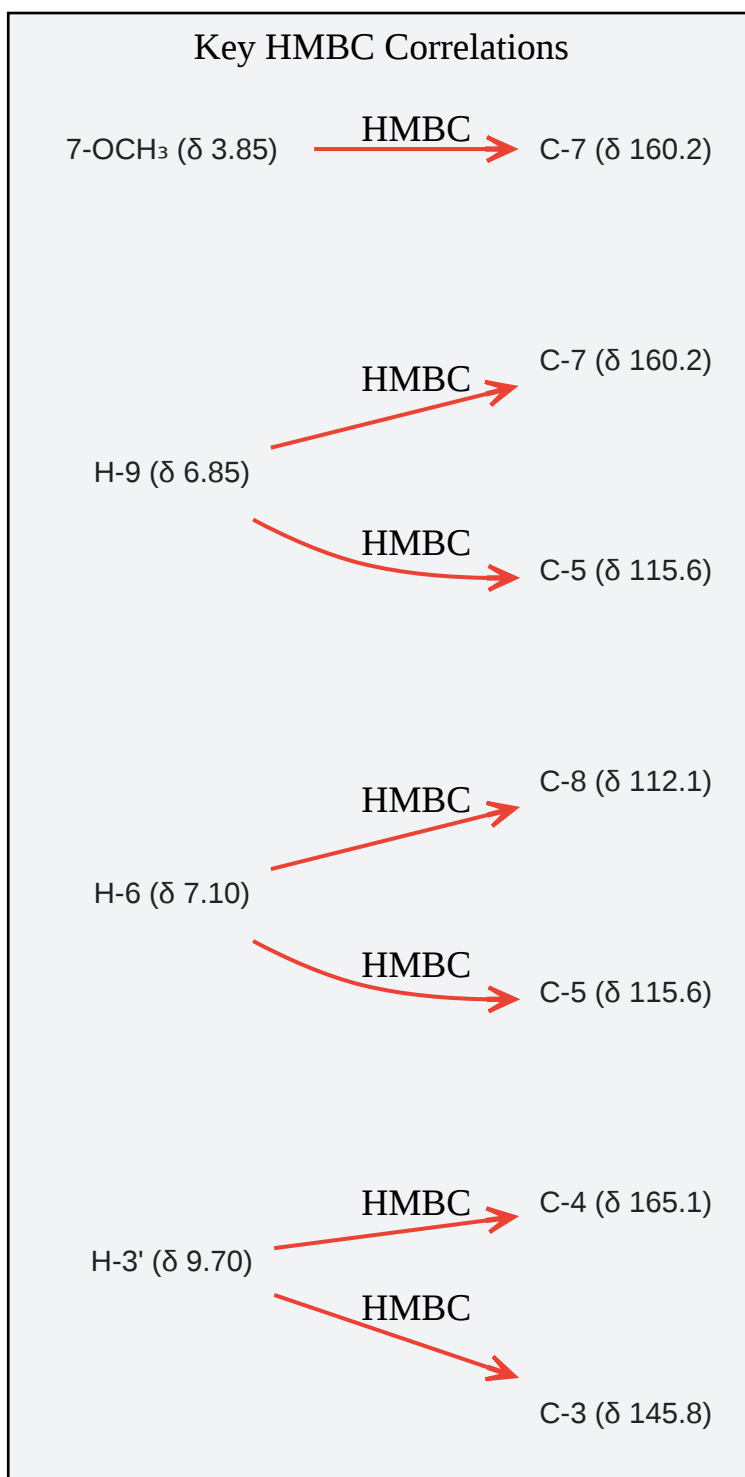
The IR spectrum was recorded on an FT-IR spectrometer from 4000 to 400 cm^{-1} . [9]

Visualizations



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Caption: Overall workflow for the structural elucidation of **Kynapcin-13**.



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Caption: Key HMBC correlations observed for **Kynapcin-13**.

Conclusion

The combination of one- and two-dimensional NMR spectroscopy, high-resolution mass spectrometry, UV-Vis, and IR spectroscopy has enabled the complete structural elucidation of **Kynapcin-13**. The detailed protocols and data presented in this application note provide a robust framework for the characterization of novel natural products, which is a critical step in the drug discovery and development pipeline. The elucidated structure of **Kynapcin-13** will facilitate further investigation into its biological mechanism of action and potential therapeutic applications.

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